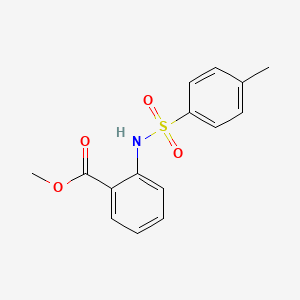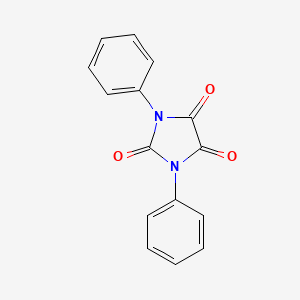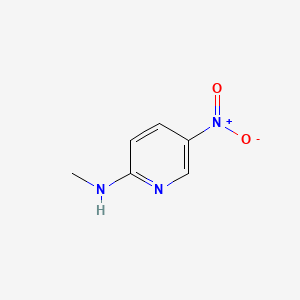
2-(4-硝基苯氧基)萘
描述
2-(4-Nitrophenoxy)naphthalene is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.27 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-(4-Nitrophenoxy)naphthalene involves the Williamson etherification process . The reaction conditions include the use of caesium carbonate, copper (I) bromide, and 1,1’-azobis (cyclohexanecarbonitrile) in N,N-dimethyl-formamide at 100 degrees Celsius for 0.5 hours .Molecular Structure Analysis
The InChI code for 2-(4-Nitrophenoxy)naphthalene is 1S/C16H11NO3/c18-17(19)14-6-9-15(10-7-14)20-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H . The InChI key is ORYXOTYJSALBQZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(4-Nitrophenoxy)naphthalene is a solid substance . It has a molecular weight of 265.27 .科学研究应用
抗癌潜力
研究已经确定2-(4-硝基苯氧基)萘作为一种具有潜在抗癌特性的化合物。在一项研究中,它与其他硝基芳烃一起合成,显示出显著的抗肿瘤活性,如溴虾毒性试验中的低LD50值和低IC50值所示。这些化合物还被发现可以保护DNA免受羟自由基的损害,表明它们在癌症治疗或预防中的潜在用途(Shabbir et al., 2015)。
光物理特性表征
一项关于源自席夫碱的有机锡化合物用于有机发光二极管(OLEDs)的研究涉及合成配体,如2-(4-硝基苯氧基)萘。该研究侧重于了解这些化合物的光物理特性,有助于开发用于电子和光学应用的先进材料(García-López等,2014)。
芳香族聚酰胺的开发
在聚合物科学领域,2-(4-硝基苯氧基)萘已被用作合成芳香族聚酰胺的前体。这些聚酰胺表现出诸如在无极性溶剂中溶解性和高热稳定性等理想特性,使它们适用于各种工业应用(Yang & Chen, 1992)。
环境影响研究
已经探讨了硝基芳烃化合物,包括2-(4-硝基苯氧基)萘在内的环境影响,如在水系中的萘硝化反应。了解这些化合物在不同环境条件下的形成和行为对于评估潜在风险和影响至关重要(Vione et al., 2005)。
独特的荧光特性
另一项研究调查了含硝基基团的萘衍生物,包括2-(4-硝基苯氧基)萘的独特荧光特性。这项研究对于开发环境荧光传感器具有重要意义,因为这些化合物在不同溶剂中表现出不同的荧光行为(Hachiya et al., 2013)。
安全和危害
未来方向
属性
IUPAC Name |
2-(4-nitrophenoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-17(19)14-6-9-15(10-7-14)20-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYXOTYJSALBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354031 | |
| Record name | 2-(4-nitrophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71311-82-5 | |
| Record name | 2-(4-nitrophenoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)












